molecular formula C16H37NOSn B2413634 SnAP 3Me-M Reagent CAS No. 1557288-09-1

SnAP 3Me-M Reagent

Cat. No. B2413634
CAS RN: 1557288-09-1
M. Wt: 378.188
InChI Key: HWVHQCDLUIMLHX-UHFFFAOYSA-N
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Description

SnAP 3Me-M Reagent, also known as 1-[(Tributylstannyl)methoxy]-2-propanamine, is an organotin reagent . It has a molecular weight of 378.18 and its empirical formula is C16H37NOSn .


Synthesis Analysis

SnAP 3Me-M Reagent provides a one-step route, in tandem with various aldehyde substrates, to saturated N-heterocycles . The synthesis of N-heterocycles through SnAP Reagents requires mild reaction conditions, and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .


Molecular Structure Analysis

The molecular structure of SnAP 3Me-M Reagent can be represented by the SMILES string CCCCSn(COCC(N)C)CCCC . The InChI representation is 1S/C4H10NO.3C4H9.Sn/c1-4(5)3-6-2;3*1-3-4-2;/h4H,2-3,5H2,1H3;3*1,3-4H2,2H3; .


Chemical Reactions Analysis

SnAP 3Me-M Reagent is used in the synthesis of N-heterocycles. It provides a one-step route, in tandem with various aldehyde substrates, to saturated N-heterocycles . The reaction conditions are mild and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .


Physical And Chemical Properties Analysis

SnAP 3Me-M Reagent is a liquid with a density of 1.102 at 25 °C . Its refractive index is 1.479 . The flash point is greater than 230 °F . It should be stored at a temperature of -20°C .

Scientific Research Applications

Safety and Hazards

SnAP 3Me-M Reagent is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary target of the SnAP 3Me-M Reagent is various aldehyde substrates . Aldehydes are organic compounds that consist of a carbonyl center bonded to hydrogen and an R group. They play a crucial role in many biochemical processes and are commonly found in a variety of organic compounds.

Mode of Action

The SnAP 3Me-M Reagent interacts with its aldehyde targets to synthesize saturated N-heterocycles . N-heterocycles are cyclic compounds that contain at least one nitrogen atom in the ring structure. The synthesis process requires mild reaction conditions, and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .

Biochemical Pathways

The SnAP 3Me-M Reagent affects the biochemical pathway of N-heterocycle synthesis . By providing a one-step route to saturated N-heterocycles, it simplifies the synthesis process and increases the efficiency of producing these compounds. The downstream effects include the production of a variety of N-heterocycles, which are important components in many pharmaceuticals and natural products .

Result of Action

The molecular effect of the SnAP 3Me-M Reagent’s action is the formation of saturated N-heterocycles from various aldehyde substrates . On a cellular level, these N-heterocycles can interact with various biological targets, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of the SnAP 3Me-M Reagent can be influenced by various environmental factors. For instance, the reagent requires mild reaction conditions for optimal performance . Additionally, the storage temperature of the reagent is recommended to be -20°C , indicating that temperature can significantly impact its stability.

properties

IUPAC Name

1-(tributylstannylmethoxy)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO.3C4H9.Sn/c1-4(5)3-6-2;3*1-3-4-2;/h4H,2-3,5H2,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVHQCDLUIMLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SnAP 3Me-M Reagent

CAS RN

1557288-09-1
Record name [(2-aminopropoxy)methyl]tributylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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